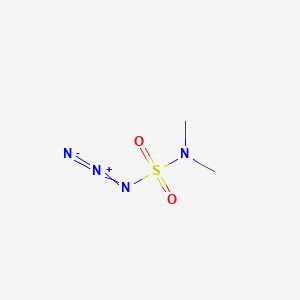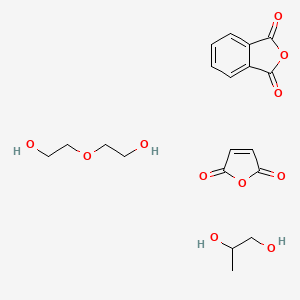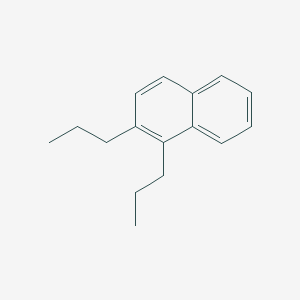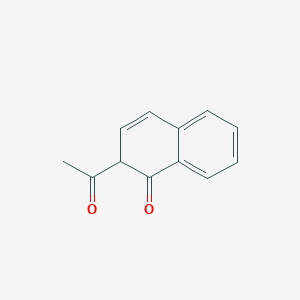![molecular formula C31H24Cl4O6 B14693375 Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25639-68-3](/img/structure/B14693375.png)
Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-dicarbonyl chloride: , benzene-1,4-dicarbonyl chloride , and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are organic compounds with distinct chemical structures and properties Benzene-1,3-dicarbonyl chloride and benzene-1,4-dicarbonyl chloride are derivatives of benzene with two carbonyl chloride groups attached at different positions on the benzene ring
Vorbereitungsmethoden
Benzene-1,3-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride
It can also be obtained by chlorination of dimethyl terephthalate .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Analyse Chemischer Reaktionen
Benzene-1,3-dicarbonyl chloride
Benzene-1,3-dicarbonyl chloride undergoes various chemical reactions, including:
Substitution reactions: Reacts with amines to form amides.
Hydrolysis: Reacts with water to form isophthalic acid.
Condensation reactions: Reacts with alcohols to form esters
Benzene-1,4-dicarbonyl chloride
Benzene-1,4-dicarbonyl chloride undergoes similar reactions:
Hydrolysis: Reacts with water to form terephthalic acid.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes:
Oxidation: Can be oxidized to form quinones.
Esterification: Reacts with carboxylic acids to form esters.
Polymerization: Used in the production of polycarbonate plastics and epoxy resins.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-dicarbonyl chloride
Polymer chemistry: Used as a monomer in the production of polyesters and polyamides.
Pharmaceuticals: Intermediate in the synthesis of various drugs
Benzene-1,4-dicarbonyl chloride
Polymer chemistry: Key component in the production of high-performance polymers such as Kevlar and Nomex.
Industrial applications: Used in the manufacture of coatings, adhesives, and sealants
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer chemistry: Used in the production of polycarbonate plastics and epoxy resins.
Biomedical research: Studied for its endocrine-disrupting effects and potential health impacts.
Wirkmechanismus
Benzene-1,3-dicarbonyl chloride and Benzene-1,4-dicarbonyl chloride
These compounds act as acylating agents, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,4-dicarbonyl chloride (terephthaloyl chloride).
Uniqueness: The position of the carbonyl chloride groups affects the reactivity and applications of the compound
Benzene-1,4-dicarbonyl chloride
Similar compounds: Benzene-1,2-dicarbonyl chloride (phthaloyl chloride), benzene-1,3-dicarbonyl chloride (isophthaloyl chloride).
Uniqueness: The para-position of the carbonyl chloride groups makes it suitable for the production of high-performance polymers
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Similar compounds: Bisphenol S, bisphenol F.
Eigenschaften
CAS-Nummer |
25639-68-3 |
|---|---|
Molekularformel |
C31H24Cl4O6 |
Molekulargewicht |
634.3 g/mol |
IUPAC-Name |
benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C8H4Cl2O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;9-7(11)5-1-2-6(4-3-5)8(10)12;9-7(11)5-2-1-3-6(4-5)8(10)12/h3-10,16-17H,1-2H3;2*1-4H |
InChI-Schlüssel |
OMASQHQNYSCEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1C(=O)Cl)C(=O)Cl |
Verwandte CAS-Nummern |
25639-68-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)


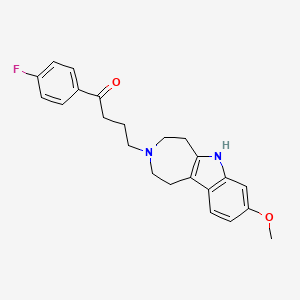
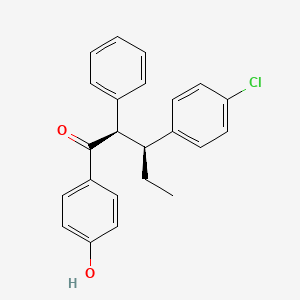
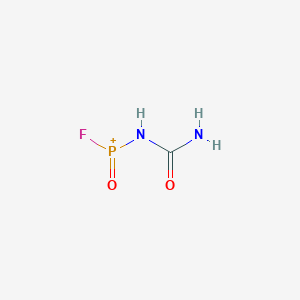
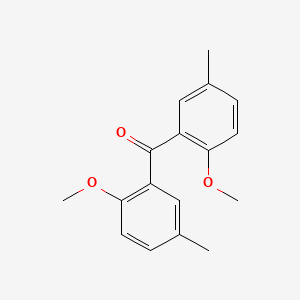
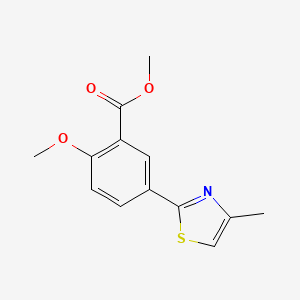
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)

